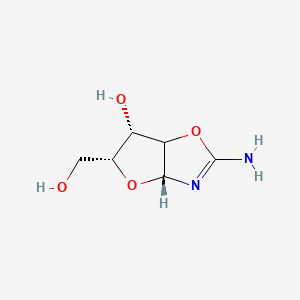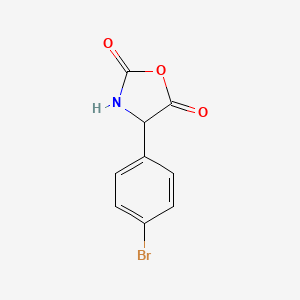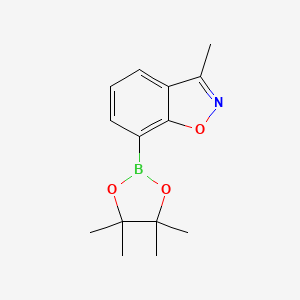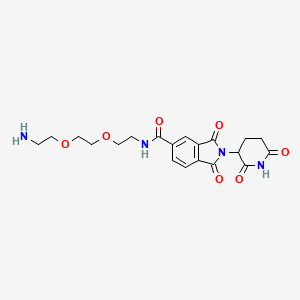
L-beta-Imidazolelactic Acid, Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-beta-Imidazolelactic Acid, Monohydrate is an organic compound featuring an imidazole ring linked to a lactic acid structure. This compound is intriguing due to its unique structure, which includes a five-membered imidazole ring containing two nitrogen atoms at non-adjacent positions . It is commonly used as an intermediate in the synthesis of imidazole alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing L-beta-Imidazolelactic Acid, Monohydrate involves the hydrogenation of imidazole and (S)-3-hydroxypropylcyanoacetate . This reaction typically requires specific conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise reaction control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
L-beta-Imidazolelactic Acid, Monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the lactic acid moiety.
Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or water, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols .
Scientific Research Applications
L-beta-Imidazolelactic Acid, Monohydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which L-beta-Imidazolelactic Acid, Monohydrate exerts its effects involves its interaction with enzyme systems. It can act as a competitive inhibitor or a substrate mimic, influencing enzyme activity and specificity. The imidazole ring plays a crucial role in these interactions, allowing the compound to bind to enzyme active sites and modulate their function .
Comparison with Similar Compounds
Similar Compounds
L-beta-Imidazolelactic Acid: This compound is similar in structure but lacks the monohydrate component.
2-Hydroxy-3-(4-Imidazolyl)propanoic Acid: Another similar compound with a slightly different molecular structure.
Uniqueness
L-beta-Imidazolelactic Acid, Monohydrate is unique due to its specific hydration state, which can influence its solubility and reactivity. This makes it particularly useful in certain biochemical applications where these properties are advantageous .
Properties
Molecular Formula |
C6H10N2O4 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(3aR,5R,6S)-2-amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3+,4?,5-/m1/s1 |
InChI Key |
IVFVSTOFYHUJRU-YQWWZGPCSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C2[C@@H](O1)N=C(O2)N)O)O |
Canonical SMILES |
C(C1C(C2C(O1)N=C(O2)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)



![2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(3-methylphenyl)methylideneamino]propanamide](/img/structure/B13715383.png)

![N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride](/img/structure/B13715402.png)
![4-Boc-8-(1-phenylethyl)-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B13715404.png)
![3-[3-ethoxy-4-(2-phenoxyethoxy)phenyl]prop-2-enoic Acid](/img/structure/B13715410.png)

![1-[1-(3-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13715439.png)

